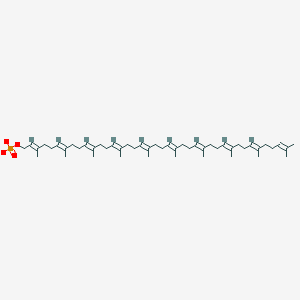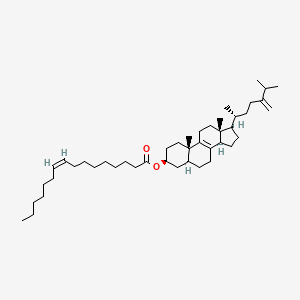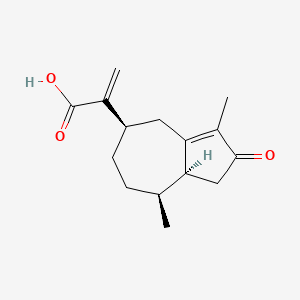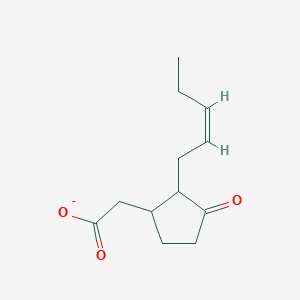
a Jasmonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jasmonic acid anion is a 5-oxo monocarboxylic acid anion obtained by deprotonation of the carboxy group of any diastereomer of jasmonic acid; major species at pH 7.3. It has a role as a member of jasmonates.
Wissenschaftliche Forschungsanwendungen
Crosstalk with Other Phytohormones in Abiotic Stresses
Jasmonates (JAs) significantly influence the performance of crops under various environmental conditions. Their interaction with other phytohormones plays a vital role in plant growth, development, and response to abiotic stresses like drought, salinity, and temperature extremes (Per et al., 2018).
Jasmonate Signaling in Plant Adaptation and Survival
JAs are crucial in plants' responses to tissue damage, influencing gene expression and metabolic shifts towards defense mechanisms. Their systemic impacts on plant yields make them a key area of research, especially regarding their interaction with other plant hormones throughout plant development and stress responses (Larrieu & Vernoux, 2016).
Horticultural and Biotechnological Applications
JAs are involved in various plant stress responses and development stages, including defense against herbivores and pathogens. Their role in light, seasonal rhythms, cold, desiccation, salt stress, and UV stress, as well as growth inhibition and seed germination, has garnered interest in horticulture and biotechnology applications. JAs are used in intercropping, mycorrhization, induced resistance, and enhanced insect resistance, among others (Wasternack, 2014).
Proteomic Insights in Response to Methyl Jasmonate
JAs, especially methyl jasmonate (MeJA), play a significant role in the plant response to biotic and abiotic stresses. Proteomic studies show that MeJA treatment leads to changes in protein expression associated with photosynthesis, carbohydrate metabolism, stress and defense, and secondary metabolism. This highlights the defense response at the proteome level through a shift from growth-related to defense-related metabolism (Chen et al., 2011).
Jasmonates in Defense and Reproduction
JAs regulate crucial aspects of plant growth, development, and environmental responses, particularly in defense against herbivores and pathogens. Key components of JA signaling pathways have been identified, playing a significant role in plant survival and fertility. Understanding the molecular mechanisms of JA action remains a subject of ongoing research (Browse, 2009).
Eigenschaften
Produktname |
a Jasmonate |
|---|---|
Molekularformel |
C12H17O3- |
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/p-1/b4-3- |
InChI-Schlüssel |
ZNJFBWYDHIGLCU-ARJAWSKDSA-M |
Isomerische SMILES |
CC/C=C\CC1C(CCC1=O)CC(=O)[O-] |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




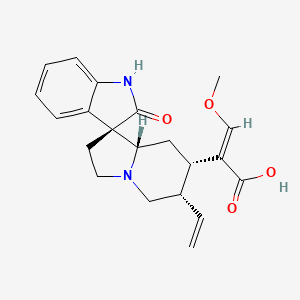
![(1S,2R,3S,6S,9S,11R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1262612.png)
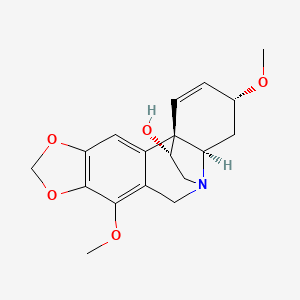
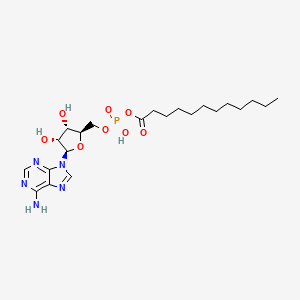
![2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)


